4-(Benzo[d]thiazol-2-yl)butan-2-amine
Description
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-8(12)6-7-11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
RPXVUPZIOWMRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Preparation Methods
Bromocyclization of Aniline Derivatives
A common approach involves the bromocyclization of substituted anilines, which forms the benzo[d]thiazol-2-amine core. This method, detailed in multiple studies, employs aromatic amines such as 4-chloroaniline or 4-fluoroaniline reacted with potassium thiocyanate under brominating conditions.
- Reagents: Bromine or N-bromosuccinimide (NBS), potassium thiocyanate
- Solvent: Benzene or ethanol
- Temperature: Reflux conditions (~80-100°C)
- Duration: 4-6 hours
- Formation of 2-amino-6-substituted benzothiazoles
- Recrystallization from benzene yields pure products with typical melting points confirming purity
- Melting point analysis and spectral data (IR, NMR, MS) confirm structure
- Yields typically range from 60-85% depending on substituents and reaction optimization
Cyclization of Aromatic Thioamides
An alternative involves cyclization of aromatic thioamides derived from substituted anilines:
- Synthesis of aromatic thioamides via reaction of aniline derivatives with thiocyanate or sulfur sources
- Cyclization using oxidants like iodine or bromine to form benzothiazole ring
- The process yields benzothiazol-2-amine derivatives with yields of approximately 70-80%
- Spectroscopic characterization confirms the formation of the heterocyclic core
Functionalization to Form 4-(Benzo[d]thiazol-2-yl)butan-2-amine
Alkylation with Butan-2-amine Derivatives
The key step involves attaching the butan-2-amine moiety to the benzothiazole core, often via nucleophilic substitution or reductive amination.
Method A: Nucleophilic Substitution
- React benzothiazol-2-amine derivatives with 2-bromo- or 2-chlorobutan-1-amine
- Conditions: Reflux in polar aprotic solvents like acetonitrile or ethanol
- Catalysts: Potassium carbonate or sodium hydride to facilitate nucleophilic attack
- Yields: 55-75%
- Characterization: NMR confirms the attachment of the butan-2-amine chain
Method B: Reductive Amination
- Condense benzothiazol-2-amine with 2-oxo-butanal derivatives
- Reduce imines using sodium borohydride or catalytic hydrogenation
- Yields: 60-80%
- Spectral data (IR, NMR, MS) verify the formation of the target compound
Alternative Synthetic Routes
Recent advances include multi-component reactions (MCRs) and solid-phase synthesis for rapid assembly:
Multicomponent reactions: Combine benzothiazole derivatives, aldehydes, and amines in a single step under microwave irradiation, significantly reducing reaction time and improving yields (up to 85%).
Solid-phase synthesis: Immobilize intermediates on solid supports, enabling purification via filtration, which enhances purity and scalability.
Environmental and Catalytic Considerations
Recent research emphasizes green chemistry approaches:
- Use of solvent-free conditions or environmentally benign solvents like ethanol or water
- Catalysts such as basic alumina or metal-free conditions to minimize waste
- Microwave-assisted synthesis to reduce reaction times and energy consumption
- Microwave irradiation at 140°C accelerates reactions, achieving yields over 80% within 2-3 hours.
- Catalyst-free methods for benzothiazole formation have been reported, further improving sustainability.
Summary of Key Data
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromocyclization | Bromine/NBS, KSCN | Benzene/Ethanol | Reflux (~80°C) | 4-6 hrs | 60-85 | Aromatic amines to benzothiazole core |
| Thioamide cyclization | Thioamides, oxidants | Various | 80-100°C | 4-6 hrs | 70-80 | Efficient heterocycle formation |
| Nucleophilic substitution | Benzothiazol-2-amine, halogenated butan-amine | Ethanol/Acetonitrile | Reflux | 4-8 hrs | 55-75 | Chain attachment |
| Reductive amination | Benzothiazol-2-amine, aldehyde | Methanol | Room temp to reflux | 2-4 hrs | 60-80 | Chain extension |
| Microwave-assisted MCR | Benzothiazole, aldehyde, amine | Ethanol/water | 120-150°C | 1-3 hrs | >80 | Rapid, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-(Benzo[d]thiazol-2-yl)benzenamine Derivatives
- Key Features :
- Synthesis : Reacts with aryl isothiocyanates in DMF under reflux to form thioureas, which cyclize into oxadiazinane or triazinane derivatives using formaldehyde and HCl .
- Bioactivity : Compound 3b (p-chlorophenyl-substituted oxadiazinane) shows antibacterial activity comparable to tetracycline against S. aureus (MIC = 3.125 µg/mL) .
- Yields : Thiourea intermediates (e.g., 2a ) are obtained in ~79% yield, while cyclized products (e.g., 3a–e ) achieve yields of 65–78% .
4-(5-Bromothiazol-2-yl)butan-1-amine
- Key Features: Structure: Replaces the benzothiazole moiety with a brominated thiazole ring.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Features: Synthesis: Utilizes click chemistry with aryl azides and alkynes; reaction conditions vary (e.g., Et₃N in DMF for 12 hours yields 78%, while DBU in DMF reduces time to 2 hours with 5% yield) . Applications: Primarily explored for structural novelty rather than bioactivity in the cited study .
Functional Analogues
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine
- Key Features: Structure: Incorporates a fluorophenyl-thiazole group instead of benzothiazole. Physicochemical Properties: Molecular weight = 284.35 g/mol; ChemSpider ID = 919836 . Applications: No direct bioactivity data provided, but fluorinated analogs are often explored for enhanced metabolic stability.
4-(Benzo[d]thiazol-2-ylamino)-4-oxobutanoic Acid
- Key Features: Structure: Features an oxobutanoic acid substituent linked to the benzothiazole amino group. Properties: Molecular weight = 250.27 g/mol; LogP = 1.65, indicating moderate lipophilicity .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Potency: Derivatives of 4-(Benzo[d]thiazol-2-yl)benzenamine, such as 3b, demonstrate superior antibacterial activity compared to non-benzothiazole analogs, likely due to enhanced electron-withdrawing effects from substituents like chlorine .
- Synthetic Efficiency : Cyclization reactions (e.g., thiourea → oxadiazinane) are high-yielding (65–78%), but solvent/base choices significantly impact reaction times (e.g., DMF with Et₃N requires 12 hours vs. 2 hours with DBU) .
- Structural Flexibility : Halogenation (e.g., bromine in 4-(5-Bromothiazol-2-yl)butan-1-amine) or fluorination (e.g., Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) can modulate physicochemical properties for targeted applications .
Biological Activity
4-(Benzo[d]thiazol-2-yl)butan-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a butan-2-amine structure. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with appropriate alkylating agents. For instance, one study synthesized various benzothiazole-based compounds through a two-step transformation involving deprotonation and subsequent alkylation reactions .
Antitumor Activity
This compound has demonstrated significant antitumor activity. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazole have shown IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | < Doxorubicin |
| 9 | HT29 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
Neuroprotective Effects
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE, suggesting that this compound could be beneficial in neurodegenerative conditions .
Case Study: Acetylcholinesterase Inhibition
In a recent study, a series of thiazole derivatives were synthesized and tested for their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 23 - 32 |
| Compound X | Staphylococcus aureus | <10 |
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications on the benzothiazole ring and the amine side chain can enhance or diminish their biological efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups has been shown to significantly impact their binding affinity to target proteins like AChE and various receptors .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively interact with key enzymes involved in cancer progression and neurodegenerative diseases, supporting its potential therapeutic applications .
Q & A
Basic: What are the established synthetic routes for 4-(Benzo[d]thiazol-2-yl)butan-2-amine derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions or coupling with aryl isothiocyanates. For example:
- Cyclocondensation: Reacting 2-benzothiazolyl guanidine with trifluoroalkenones or malononitrile derivatives under basic conditions yields pyrimidine-based benzothiazole derivatives .
- Aryl Isothiocyanate Coupling: 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates, which are cyclized to oxadiazinane or triazinane derivatives (e.g., compounds 3a–h , 4a–e ) .
- Multi-Step Synthesis: Aniline derivatives are treated with KSCN and Br₂ in glacial acetic acid at low temperatures (<10°C) to form benzothiazol-2-amine intermediates, followed by acetylation or substitution .
Key Characterization Techniques:
- NMR Spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent effects .
- TLC Monitoring for reaction progress .
- Crystallization (e.g., from ethanol) to isolate pure products .
Basic: How is the antimicrobial activity of this compound derivatives evaluated?
Methodological Answer:
- Screening Protocol: Derivatives are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using agar dilution or broth microdilution methods. Minimum inhibitory concentration (MIC) values are determined .
- Structure-Activity Trends:
- 3b (p-chlorophenyl substituent) shows MIC = 19 µg/mL against S. aureus, comparable to tetracycline .
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity, while methoxy groups reduce potency .
- Controls: Tetracycline or ciprofloxacin are used as positive controls; solvent-only samples serve as negative controls .
Advanced: How can density-functional theory (DFT) and molecular docking elucidate the electronic structure and binding mechanisms of these derivatives?
Methodological Answer:
- DFT Calculations:
- Molecular Docking (e.g., GOLD):
- Solvation Models: Include continuum solvation (e.g., COSMO) to account for solvent effects on binding .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Normalization: Standardize assay conditions (e.g., bacterial strain, incubation time) to minimize variability. For instance, MIC discrepancies may arise from differences in S. aureus subspecies .
- Substituent Analysis: Compare substituent effects systematically. For example:
- Statistical Validation: Apply multivariate regression to isolate structural contributors (e.g., Hammett σ constants) to activity .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Reaction Optimization:
- Purification Techniques:
- Quality Control:
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Modulation:
- Metabolic Stability:
- In Silico ADME Prediction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
